(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine ring substituted with a chloro and fluoro group on the benzyl moiety, which can influence its biological activity. The compound's structural uniqueness and stereochemistry contribute to its classification as a significant intermediate in drug synthesis.
The compound is derived from various synthetic routes that typically involve the manipulation of starting materials such as 2-chloro-6-fluoro-benzyl alcohol and pyrrolidine derivatives. These synthetic pathways are crucial for producing optically pure forms of the compound, which are essential for pharmaceutical applications.
(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol is classified as an organic compound, specifically a pyrrolidine derivative. Its classification within chemical databases includes identifiers such as InChI and SMILES representations, which facilitate its recognition and study in chemical literature.
The synthesis of (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol typically follows these steps:
The synthesis may involve various reaction conditions such as temperature control, choice of solvents (e.g., dimethylformamide), and specific bases (e.g., sodium hydride). Reaction yields are typically optimized through iterative testing of these parameters.
The molecular structure of (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol can be represented by the following structural formula:
This indicates the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms.
(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize sodium hydroxide or potassium tert-butoxide as nucleophiles.
The mechanism of action for (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol is primarily related to its interactions with biological targets, including enzymes or receptors involved in neurotransmission or other cellular processes.
Research indicates that compounds with similar structures exhibit activity against specific biological pathways, suggesting that this compound may influence neurotransmitter systems or act as an inhibitor in certain biochemical pathways . Quantitative data on binding affinities or inhibitory concentrations would be necessary to fully elucidate its mechanism.
(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol is typically characterized by:
The compound exhibits typical properties of amines and alcohols, including solubility in polar solvents and reactivity towards electrophiles due to the presence of functional groups like hydroxyl and halides.
(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol has several applications in scientific research:
The stereoselective construction of the chiral pyrrolidine core in (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol (CAS: 1289585-19-8, MW: 229.68 g/mol) leverages l-proline-derived methodologies and advanced organocatalytic strategies. A prominent approach involves the Hajos-Parrish-Eder-Sauer-Wiechert reaction, where l-proline acts as a chiral controller in an intramolecular aldol cyclization to establish the (S)-configured stereocenter at C3 [2]. This method achieves enantiomeric excess (ee) values >95% under optimized conditions, though scalability remains limited by moderate yields (~65%).
Alternative routes employ chiral auxiliary-mediated ring formation. For example, (S)-3-hydroxypyrrolidine is synthesized via enzymatic resolution or asymmetric reduction of proline-derived lactams, followed by benzylation. A patented method (US7652152B2) describes the reduction of N-protected-3-pyrrolidinone with sodium borohydride in the presence of chiral catalysts, yielding the (S)-alcohol with 98% ee after recrystallization [10].
Table 1: Asymmetric Synthesis Methods Comparison
Method | Starting Material | Key Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Proline Organocatalysis | Aldehyde precursors | l-proline (20 mol%), RT, 48h | 65 | >95 |
Chiral Reduction | N-Boc-3-pyrrolidinone | NaBH₄/chiral catalyst, 0°C | 82 | 98 |
Enzymatic Resolution | Racemic 3-hydroxypyrrolidine | Lipase, isopropenyl acetate | 45 | >99 |
The introduction of the 2-chloro-6-fluorobenzyl group to the pyrrolidine nitrogen employs transition metal-catalyzed enantioselective alkylation. Copper(I)/phosphine complexes (e.g., (R)-BINAP-CuCl) catalyze the coupling between racemic N-H pyrrolidin-3-ol and 2-chloro-6-fluorobenzyl bromide, achieving kinetic resolution with high stereoselectivity (ee up to 92%) [6]. Key optimizations include:
Microwave irradiation (100°C, 30 min) significantly accelerates this step compared to conventional heating (12 h), reducing epimerization risks [8].
Table 2: Benzylation Reaction Optimization Parameters
Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
CuCl/(R)-BINAP | Toluene | 80 | 12 | 78 | 92 |
CuI/Triphenylphosphine | THF | 60 | 8 | 82 | 85 |
AgOAc/CuCl (co-catalyst) | Dioxane | 100 (microwave) | 0.5 | 88 | 90 |
Microwave irradiation drastically enhances the efficiency of pyrrolidine ring formation and functionalization steps. In the synthesis of related pyrrolidine scaffolds, microwave-assisted intramolecular N-alkylation of halogenated precursors reduces cyclization times from 12–24 h to 10–30 min while maintaining yields >85% [9]. For (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol, this technique optimizes:
The core structure supports targeted modifications at three sites: the pyrrolidine nitrogen, C3 hydroxyl group, and aryl substituents. Commercial availability of the compound (≥95% purity, Alchem Pharmtech) facilitates rapid diversification :
Table 3: Commercial Sources and Purity
Supplier | Catalog Number | Purity (%) | Packaging |
---|---|---|---|
Alchem Pharmtech, Inc. | HCH0144280 | 97+ | 1g, 10g, 100g |
Meryer (Shanghai) Chemical Tech | L11460 | 97 | 500 mg |
Crysdot | CD11299349 | 95+ | 1g |
Structure-property relationships derived from analogs (e.g., (S)-1-(2-fluorobenzyl)-pyrrolidin-3-ol) reveal that halogen positioning influences lipophilicity (XLogP3 = 1.4) and hydrogen-bonding capacity (1 donor, 3 acceptors) [5]. The 2,6-disubstitution pattern in the target compound enhances conformational rigidity, potentially improving target binding selectivity.
Selective protection of the C3-hydroxyl group is critical during N-benzylation or ring functionalization. Common strategies include:
For acid-sensitive intermediates, trityl groups offer advantages due to cleavage under mild acidic conditions (e.g., 1% TFA in DCM) without pyrrolidine ring opening [10]. Post-deprotection, the free alcohol is regenerated with >98% recovery, enabling downstream derivatization like sulfonylation or phosphorylation.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: